REACTION_CXSMILES
|
[F:1][C:2]([C:17]([F:20])([F:19])[F:18])([O:6][C:7]([F:16])([F:15])[C:8]([F:14])([F:13])[C:9]([F:12])([F:11])[F:10])[C:3](F)=[O:4].C[Si](C)(C)[O-:23].[K+:26]>CCOCC>[F:1][C:2]([C:17]([F:18])([F:19])[F:20])([O:6][C:7]([F:15])([F:16])[C:8]([F:13])([F:14])[C:9]([F:12])([F:10])[F:11])[C:3]([O-:4])=[O:23].[K+:26] |f:1.2,4.5|
|
Name
|
|
Quantity
|
16.6 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)F)(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F
|
Name
|
potassium trimethylsilanolate
|
Quantity
|
6.41 g
|
Type
|
reactant
|
Smiles
|
C[Si]([O-])(C)C.[K+]
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Potassium perfluoro-2-methyl-3-oxahexanoate (12.3 g initially and 0.9 g by concentrating the filtrate under vacuum
|
Type
|
CUSTOM
|
Details
|
total: 13.2 g, 72% yield) was isolated as a white solid
|
Name
|
|
Type
|
|
Smiles
|
FC(C(=O)[O-])(OC(C(C(F)(F)F)(F)F)(F)F)C(F)(F)F.[K+]
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |